
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone is a chemical compound with the molecular formula C10H13NO. It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in its structure.
Vorbereitungsmethoden
The synthesis of 1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with acylating agents, followed by cyclization to form the isoindoline core. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process .
In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the isoindoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. The specific pathways involved depend on the target enzyme or receptor .
Vergleich Mit ähnlichen Verbindungen
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone can be compared with other isoindoline derivatives, such as:
N-(Benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3-dione: This compound is a potent inhibitor of protoporphyrinogen oxidase, an enzyme involved in chlorophyll biosynthesis.
Ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This derivative exhibits herbicidal activity and is used in agricultural applications.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields .
Eigenschaften
CAS-Nummer |
51254-01-4 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-(4,5,6,7-tetrahydroisoindol-2-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
FPCUNDJCAGMMKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=C2CCCCC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



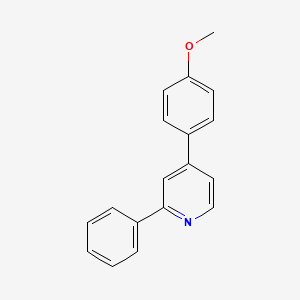
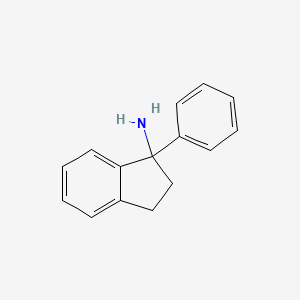
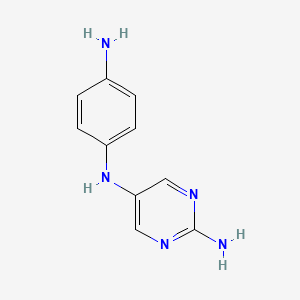

![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)

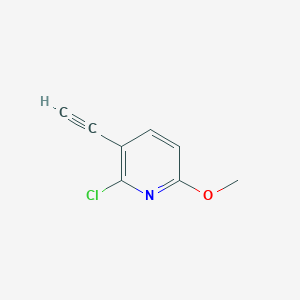
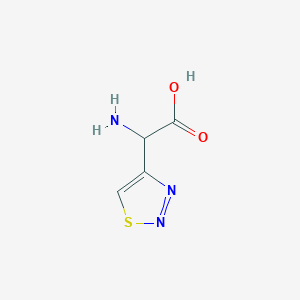

![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)
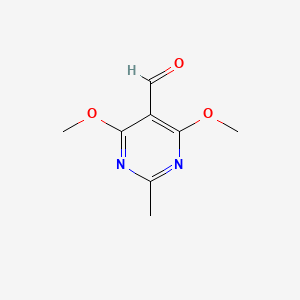
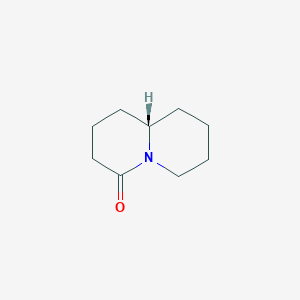
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
